molecular formula C9H6O3 B1336275 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde CAS No. 333333-34-9

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde

Cat. No. B1336275
M. Wt: 162.14 g/mol
InChI Key: DBSGLQIKLWDTTD-UHFFFAOYSA-N
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Description

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde is a chemical compound that is part of the isobenzofuran family. This family of compounds is characterized by a fused benzene and furan ring system, which can be modified to produce a variety of derivatives with different properties and potential applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of related isobenzofuran derivatives has been explored in various studies. For instance, the efficient synthesis of 1-oxo-3-aryl-1H-isochromene-4-carbaldehydes from enaminoketones of 2′-carboxamidodeoxybenzoins has been demonstrated, showcasing the ability to transform these compounds into isochromene derivatives under weakly acidic conditions, with the advantages of mild reaction conditions, simple work-up, short reaction times, and high yields . Additionally, a combination of copper(II)-catalyzed asymmetric Henry reaction with gold(I)-mediated cycloisomerization has been used to synthesize optically active 1H-isochromenes and 1,3-dihydroisobenzofurans, indicating a versatile approach to creating chiral versions of these compounds .

Molecular Structure Analysis

The molecular structure of isobenzofuran derivatives can be complex and diverse. X-ray structure analysis has been employed to determine the structure of reaction products involving isobenzofuran derivatives, such as the reaction of 4-oxo-4H- benzopyran-3-carbaldehyde with 1,2-benzenediamine, leading to the identification of specific dibenzo[b,i]-1,4,8,11-tetraazacyclotetradeca derivatives . This highlights the importance of structural analysis in understanding the chemistry of these compounds.

Chemical Reactions Analysis

Isobenzofuran derivatives can undergo various chemical reactions. For example, the photochemical reaction of a stable isobenzofuran derivative, 4,5,7-tri-t-butylisobenzofuran, resulted in the formation of a cyclopropene carbaldehyde as a primary product, rather than the expected Dewar isobenzofuran . This indicates that the reactivity of these compounds can lead to unexpected products, which is significant for the development of new synthetic pathways and materials.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde are not detailed in the provided papers, the studies on related compounds suggest that these properties can be influenced by the substituents on the isobenzofuran core. The presence of electron-donating or electron-withdrawing groups can affect the regioselectivity of cyclization reactions, as seen in the synthesis of 1H-isochromenes and 1,3-dihydroisobenzofurans . These properties are crucial for tailoring the behavior of these compounds for specific applications.

Scientific Research Applications

  • Facile Synthesis and Antioxidant Evaluation of Heterocycles

    • Isoxazolone derivatives, including 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde, demonstrate significant biological and medicinal properties, serving as intermediates for the synthesis of various heterocycles. The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones was explored using a reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride catalyzed by K2CO3, revealing that this compound can be synthesized in an environmentally friendly manner through multi-component reactions (Laroum et al., 2019).
  • Chemical Transformation of Heterocyclic Rings

    • 1,3,4-Oxadiazole, a structural variant, displays significant interactions with enzymes and receptors in biological systems due to its structural features, hinting at the chemical versatility of compounds like 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde in binding with biomacromolecules through various weak interactions (Verma et al., 2019).
  • Applications in Pharmacology and Material Science

    • Oxadiazoles, especially 1,3,4-oxadiazole scaffolds, are prominent in pharmacology, polymers, material science, and organic electronics. Their ease of synthesis and the potential for linking π-conjugated groups make them vital building blocks for fluorescent frameworks, particularly in developing chemosensors for metal-ion sensing (Sharma et al., 2022).
  • Environmental Applications: Treatment of Organic Pollutants

    • Enzymatic approaches utilizing redox mediators have shown promise in the remediation of various organic pollutants, including those similar to 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde, in wastewater. These redox mediators enhance the degradation efficiency of recalcitrant compounds significantly, highlighting the environmental significance of these compounds in pollution treatment (Husain & Husain, 2007).

properties

IUPAC Name

1-oxo-3H-2-benzofuran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSGLQIKLWDTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C=O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432168
Record name 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde

CAS RN

333333-34-9
Record name 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a hydrogenator, 23 l of N,N-dimethylacetamide, 1.65 Kg (8.39 moles) of 5-chlorocarbonylphthalide (prepared for example as described in J. Chem. Soc., 1931, 867–871) and 200 g of 5% Pd/BaSO4 are charged Hydrogen is then charged at 3 bar thereinto and the mixture is heated at 60±3° C. for a total of 48 hours. The mixture is cooled and, after removal of the catalyst by filtration, the filtrate is concentrated under vacuum at 75° C. up to a solid residue. The product is dispersed with 8 l of deionized water and, at 5÷10° C. under stirring, the pH of the mixture is adjusted to 7.0÷7.5 by addition of 2.3 l of 10% ammonium hydroxide solution After a 30-minute stirring, the product is filtered, washed with deionized water and dried under vacuum at 50° C. to give 885 g (65%) of desired product having m.p.=163÷165° C. (in J. Chem Soc. 1925, page 2290 a m.p.=159÷160° C. is given).
Quantity
1.65 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 g
Type
catalyst
Reaction Step Three
Quantity
23 L
Type
solvent
Reaction Step Four
Yield
65%

Synthesis routes and methods II

Procedure details

5-(Hydroxymethyl)-1 (3H)-isobenzofuranone (2.94 g, 17.9 mmol) obtained from Example 4-(2) was dissolved in tetrahydrofuran (100 ml), and activated manganese dioxide (31 g) was added thereto. The mixture was stirred at room temperature for 30 minutes, and an additional amount of activated manganese dioxide (3 g) was added thereto. The resulting mixture was stirred for a further 30 minutes and then filtered. The solid filtered off was washed with tetrahydrofuran, and the washings were combined with the previous filtrate, then the combined solution was concentrated under reduced pressure to give a solid residue. The residue was subjected to chromatography on a silica gel (150 g) column (eluent; ethyl acetate:dichloromethane=0:1˜1:10). The eluate was concentrated under reduced pressure to afford a solid compound, which was washed with a mixed solvent of ethyl acetate-hexane (1:2) to afford the title compound (2.01 g, 69% yield) as a solid (mp. 160° C.)
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
31 g
Type
catalyst
Reaction Step Four
Quantity
3 g
Type
catalyst
Reaction Step Five
Yield
69%

Synthesis routes and methods III

Procedure details

A mixture of 7 g (0.036 mole) of 5-chlorocarbonylphthalide, 50 ml of tetrahydrofuran, 0.1 ml of the quinoline/sulfur mixture and 1 g of 10% Pd/C is hydrogenated at 3.5 bar and 35÷40° C. for 3 hours. After 3 hours a stoppage of the hydrogen absorption is observed. Thus, the mixture is cooled, diluted with dichloromethane, filtered, and by a HPLC control the presence of equivalent amounts of alcohol and aldehyde is observed. The mixture is concentrated under vacuum and the residue is taken up with ethyl acetate. The crystalline product is filtered and dried to obtain 4 g of 5-formylphthalide with a purity (HPLC)=44% (yield 30%).
Quantity
7 g
Type
reactant
Reaction Step One
Name
quinoline sulfur
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
30%

Synthesis routes and methods IV

Procedure details

In a hydrogenator, 8.2 g (0.042 mole) of 5-chlorocarbonylphthalide, 50 ml of dioxane and 0.77 g of 5% Pd/BaSO4 are charged and the mixture is hydrogenated at 4 bar and 70° C. for 7 hours. After this period of time, the reaction no longer proceeds because of the co-precipitation of the formed product; thus, the hydrogenation is stopped, the mixture is diluted with 120 ml of tetrahydrofuran and stirred at 40° C. for 20 minutes. The solid is filtered off and the solution is concentrated to a little volume. The crystalline product is recovered by filtration and dried to give 3.3 g of 5-formylphthalide with a purity (HPLC)=82% (yield 40%).
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JA Spicer, KM Huttunen, CK Miller, WA Denny… - Bioorganic & medicinal …, 2012 - Elsevier
An aryl-substituted isobenzofuran-1(3H)-one lead compound was identified from a high throughput screen designed to find inhibitors of the lymphocyte pore-forming protein perforin. A …
Number of citations: 24 www.sciencedirect.com
H Huang - 2018 - digitalrepository.unm.edu
Abstract Development of sustainable synthetic technologies for molecular construction is an important but formidably challenging task in modern organic synthesis. Aldehyde synthesis …
Number of citations: 0 digitalrepository.unm.edu
JS Pallesen, CC Munier, F Bosica… - Journal of Medicinal …, 2022 - ACS Publications
The ubiquitously expressed glucocorticoid receptor (GR) is a nuclear receptor that controls a broad range of biological processes and is activated by steroidal glucocorticoids such as …
Number of citations: 4 pubs.acs.org

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